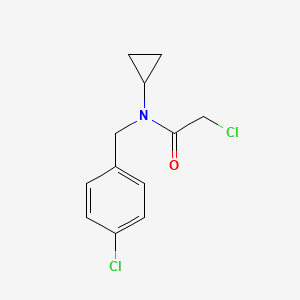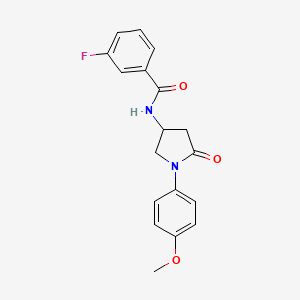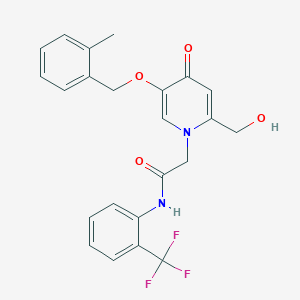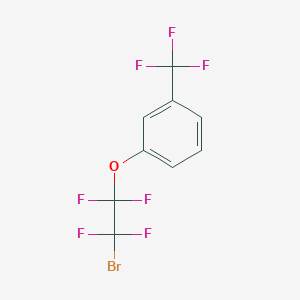![molecular formula C21H12ClFN4O3S B2489557 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1226441-07-1](/img/no-structure.png)
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one” is part of a class of chemicals that have been extensively studied for various synthetic and potential pharmacological applications. These studies include the synthesis of pyrazole and pyrazine derivatives, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related pyrazole and pyrazine derivatives involves various chemical reactions, including condensation, cyanoacetylation, and annulation processes. For instance, pyrazolo[3,4-d]pyrimidines were synthesized through condensation reactions followed by treatment with ammonium acetate, showcasing the compound's synthetic flexibility (Dorokhov, Komkov, & Ugrak, 1993).
Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using NMR spectroscopy, revealing intricate details about their chemical composition and structure. This analytical technique has been essential in verifying the synthesis of pyrazine derivatives, providing insight into their molecular frameworks.
Chemical Reactions and Properties
Pyrazine and pyrazole derivatives undergo various chemical reactions, demonstrating a range of reactivities. For example, the cyanoacetylation of aminopyrazoles, leading to substituted pyrazolo[3,4-d]pyrimidinyl acetonitriles, indicates their capacity for further chemical modification and functionalization (Salaheldin, 2009).
科学的研究の応用
Discovery and Preclinical Characterization of PF470 : A compound similar to the one inquired, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470), was discovered as a potent, selective, and orally bioavailable negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This compound showed efficacy in a Parkinsonian nonhuman primate model, highlighting its potential in neurodegenerative disease research (Zhang et al., 2014).
Antioxidant, Analgesic, and Anti-inflammatory Activities : A study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide revealed significant antioxidant, analgesic, and anti-inflammatory activities. This suggests the potential of pyrazine derivatives in therapeutic applications (Nayak et al., 2014).
Keto–Enol Isomerism in Pyrrolo[2,3-b]pyrazines : A study focused on the synthesis and keto–enol isomerism of certain pyrrolo[2,3-b]pyrazines, demonstrating the color change in different solvents due to isomeric forms. This research contributes to the understanding of the chemical properties of pyrazine derivatives (Jaung et al., 2001).
Design and Synthesis of Pyrazine Compounds for Cancer Treatment : Pyrazine-based small molecules have been designed and synthesized for potential use as anticancer agents, with a focus on the protein tyrosine phosphatases pathway (Parsonidis et al., 2019).
Synthesis of Novel Annelated 2-Oxopiperazines : This research studied the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazines. This contributes to the synthesis of new heterocyclic systems (Svetlana et al., 2015).
Anticonvulsant and Neurotoxicity Evaluation of Kojic Acids and Allomaltol Derivatives : Some compounds related to the query compound were tested for their potential as anticonvulsant compounds. This study expands the understanding of the therapeutic potential of pyrazine derivatives (Aytemir & Çalış, 2010).
特性
CAS番号 |
1226441-07-1 |
|---|---|
製品名 |
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one |
分子式 |
C21H12ClFN4O3S |
分子量 |
454.86 |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChIキー |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)


![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)
![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)